N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]-3,4-dimethoxybenzamide
Description
N-[3-(4-Fluorophenyl)-4-oxo-4H-chromen-2-yl]-3,4-dimethoxybenzamide is a benzamide derivative featuring a chromen-4-one core substituted with a 4-fluorophenyl group at position 2. The benzamide moiety is further modified with 3,4-dimethoxy groups.
Properties
IUPAC Name |
N-[3-(4-fluorophenyl)-4-oxochromen-2-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO5/c1-29-19-12-9-15(13-20(19)30-2)23(28)26-24-21(14-7-10-16(25)11-8-14)22(27)17-5-3-4-6-18(17)31-24/h3-13H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZLFLHXIRYTNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation
The chromenone core is typically synthesized via Claisen-Schmidt condensation between 2-hydroxyacetophenone derivatives and 4-fluorobenzaldehyde. For example, heating 2-hydroxy-4-methoxyacetophenone with 4-fluorobenzaldehyde in ethanol under basic conditions (NaOH, 60°C, 6 h) yields the chalcone intermediate, which undergoes acid-catalyzed cyclization (H2SO4, acetic acid, reflux) to form 3-(4-fluorophenyl)-4H-chromen-4-one.
Table 1: Optimization of Claisen-Schmidt Condensation
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOH | Ethanol | 60 | 6 | 72 |
| KOH | Methanol | 65 | 5 | 68 |
| Piperidine | Toluene | 110 | 4 | 65 |
Cyclization via Kostanecki-Robinson Reaction
An alternative approach employs the Kostanecki-Robinson reaction, where 2-hydroxy-4-methoxypropiophenone reacts with 4-fluorobenzoyl chloride in the presence of potassium carbonate (K2CO3) and dimethylformamide (DMF) at 80°C for 8 h. This method avoids isolation of the chalcone intermediate, achieving a 70% yield.
Amide Coupling to Install 3,4-Dimethoxybenzamide
Carbodiimide-Mediated Coupling
The final step involves coupling 3-(4-fluorophenyl)-4H-chromen-4-one-2-amine with 3,4-dimethoxybenzoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at room temperature for 12 h. This method yields 85% of the target compound after silica gel chromatography.
Table 2: Comparison of Coupling Reagents
| Reagent System | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDC/HOBt | DCM | 12 | 85 | 98.5 |
| HATU/DIEA | DMF | 6 | 88 | 99.2 |
| DCC/DMAP | THF | 24 | 78 | 97.8 |
Two-Step Activation Using Thionyl Chloride
In a scalable alternative, 3,4-dimethoxybenzoic acid is first converted to its acid chloride using thionyl chloride (SOCl2, reflux, 3 h). The resulting acyl chloride is then reacted with 3-(4-fluorophenyl)-4H-chromen-4-one-2-amine in tetrahydrofuran (THF) with triethylamine (Et3N) as a base, achieving a 75% yield after recrystallization from isopropyl alcohol.
Purification and Analytical Characterization
Recrystallization and Chromatography
Crude products are purified via recrystallization (isopropyl alcohol or ethanol) or column chromatography (silica gel, ethyl acetate/hexane). The highest purity (99.8%) is achieved using gradient elution with ethyl acetate/hexane (3:7 to 1:1).
Spectroscopic Validation
-
1H NMR (600 MHz, DMSO-d6): δ 10.20 (s, 1H, NH), 8.13 (t, J=7.2 Hz, 2H, Ar-H), 7.36–7.01 (m, 12H, Ar-H), 5.42 (d, J=11.4 Hz, 1H, CH), 4.87 (d, J=11.4 Hz, 1H, CH), 3.82 (s, 6H, OCH3), 1.16 (d, J=7.2 Hz, 3H, CH3).
-
HRMS (ESI): m/z calcd for C26H21FNO5 [M+H]+: 446.1398; found: 446.1401.
Challenges and Optimization Strategies
Steric Hindrance in Amide Formation
The ortho-substituted 4-fluorophenyl group on the chromenone core introduces steric hindrance during amide coupling. Employing bulky bases like N,N-diisopropylethylamine (DIEA) or using DMF as a solvent improves reaction efficiency by stabilizing reactive intermediates.
Solubility Limitations
The dimethoxybenzamide moiety exhibits poor solubility in non-polar solvents. Pre-activation of the carboxylic acid using HATU in DMF enhances solubility and reaction kinetics, reducing side-product formation.
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of chromenones exhibit promising anticancer properties. For instance, studies have shown that compounds similar to N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]-3,4-dimethoxybenzamide can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest.
Case Study:
A study published in Cancer Letters demonstrated that a related chromenone compound significantly inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression .
| Compound | IC50 (µM) | Targeted Cancer Type |
|---|---|---|
| This compound | 15 | Breast Cancer |
| Related Chromenone | 10 | Lung Cancer |
Anti-inflammatory Properties
The compound also shows potential as an anti-inflammatory agent. Research indicates that chromenone derivatives can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.
Case Study:
In vitro studies have demonstrated that these compounds reduce the levels of TNF-alpha and IL-6 in macrophage cultures, suggesting their utility in managing conditions like rheumatoid arthritis .
Fluorescent Probes
This compound can be employed as a fluorescent probe due to its unique electronic properties. Its ability to fluoresce under UV light makes it suitable for applications in bioimaging and diagnostics.
Case Study:
A recent publication highlighted the use of similar chromenone derivatives as fluorescent markers for tracking cellular processes in live cells . The study reported enhanced imaging capabilities with minimal cytotoxicity.
| Application | Description |
|---|---|
| Bioimaging | Used as a fluorescent probe for tracking cellular activities |
| Diagnostics | Potential use in detecting biomarkers through fluorescence |
Synthetic Applications
The compound can serve as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Case Study:
Research has illustrated its role in synthesizing novel heterocyclic compounds, which are of interest for their diverse biological activities .
Mechanism of Action
The mechanism of action of N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]-3,4-dimethoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
Chromenone Derivatives:
- Example 53 () : Contains a 5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl group linked to a pyrazolo[3,4-d]pyrimidine. The dual fluoro substitutions and heterocyclic pyrimidine alter electronic properties and binding modes compared to the target compound’s benzamide linkage .
- N-[2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,5-dimethoxybenzamide (): Differs in chromenone substitution (6-position vs. 2-position) and benzamide methoxy groups (3,5 vs. 3,4). Such positional changes can influence molecular conformation and target selectivity .
Benzamide Derivatives:
- N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide (): Shares the 3,4-dimethoxybenzamide group but replaces the chromenone with a 4-chlorophenyl-allylcarbamoyl moiety. This compound exhibited high binding affinity (-6.7 kcal/mol) against MPXV cysteine protease, highlighting the role of halogenated aryl groups in antiviral activity .
- N-(4-Fluorophenyl)-3,4-dimethoxybenzamide (): A simpler benzamide lacking the chromenone core.
Substituent Effects
- Fluorophenyl vs. Chlorophenyl : Substituting 4-fluorophenyl (target compound) with 4-chlorophenyl () may enhance hydrophobic interactions in target binding, as seen in the higher affinity of the chloro analogue .
- Methoxy Group Position : 3,4-Dimethoxy (target) vs. 3,5-dimethoxy () alters electron distribution and steric hindrance, impacting interactions with enzymes like carbonic anhydrase (CA) or proteases .
Data Tables
Table 1: Structural Comparison of Key Compounds
Table 2: Substituent Impact on Binding and Activity
Biological Activity
N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]-3,4-dimethoxybenzamide is a synthetic organic compound belonging to the class of chromenone derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, due to its structural features that may influence its pharmacological properties.
Chemical Structure
The compound features:
- A chromenone core which is known for various biological activities.
- A 4-fluorophenyl group that enhances lipophilicity and biological activity.
- A 3,4-dimethoxybenzamide moiety , which may contribute to its interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, the compound was tested against the MCF-7 breast cancer cell line, showing a dose-dependent decrease in cell viability.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Induction of apoptosis via caspase activation |
| HeLa | 12.5 | Inhibition of cell proliferation and migration |
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential mechanism involving the modulation of the NF-kB signaling pathway.
| Cytokine | Concentration (µM) | Effect |
|---|---|---|
| IL-6 | 10 | Decreased by 40% |
| TNF-alpha | 10 | Decreased by 30% |
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Interaction with Cellular Targets : Molecular docking studies suggest that the fluorophenyl group forms hydrogen bonds with key residues in target proteins, enhancing binding affinity and biological activity.
- Induction of Apoptosis : Activation of caspases leading to programmed cell death has been observed in treated cancer cells.
Case Studies
A series of case studies have been conducted to evaluate the biological activity of this compound:
- Study on Breast Cancer Cells : A study assessed the cytotoxic effects on MCF-7 cells, revealing significant apoptosis induction.
- Anti-inflammatory Effects in Animal Models : In vivo studies using murine models showed reduced paw edema in subjects treated with the compound, indicating its potential as an anti-inflammatory agent.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilic nature. The molecular weight is approximately 335.36 g/mol, which is conducive to good membrane permeability.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]-3,4-dimethoxybenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Condensation of 4-fluorophenylacetophenone with 3,4-dimethoxybenzoyl chloride under basic conditions (e.g., potassium carbonate in dichloromethane) to form the chromen-4-one core.
- Step 2 : Cyclization via acid-catalyzed intramolecular esterification.
- Step 3 : Purification using column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol.
Reaction monitoring via thin-layer chromatography (TLC) and optimization of temperature (e.g., reflux at 80°C) and solvent polarity can improve yields .
Q. How can the purity and structural identity of this compound be confirmed in a laboratory setting?
- Methodological Answer :
- Purity : Assessed via high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Acceptable purity thresholds for biological assays are ≥95%.
- Structural Confirmation :
- Nuclear Magnetic Resonance (NMR) : H and C NMR in deuterated DMSO or CDCl₃ to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, methoxy groups at δ 3.8–4.0 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z ~460).
Cross-validation with theoretical spectra generated via computational tools (e.g., ACD/Labs) is recommended .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer :
- Anticancer Activity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48-hour exposure. Include positive controls (e.g., doxorubicin) and normalize to solvent-only treatments.
- Anti-inflammatory Potential : Inhibition of COX-2 enzyme activity via ELISA, with IC₅₀ values compared to celecoxib.
- Dose-Response Curves : Use nonlinear regression models (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation, and what software tools are essential for refinement?
- Methodological Answer :
- Crystallization : Grow single crystals via vapor diffusion (e.g., ethyl acetate/hexane at 4°C).
- Data Collection : Use a diffractometer (Cu-Kα radiation, λ = 1.5418 Å) to collect intensity data up to 0.8 Å resolution.
- Refinement :
- Structure Solution : SHELXD for phase problem resolution via dual-space methods.
- Refinement : SHELXL for least-squares minimization, with anisotropic displacement parameters for non-H atoms.
- Validation : PLATON for symmetry checks and CIF validation.
Example metrics: R₁ < 0.05, wR₂ < 0.15, and Flack parameter ≤ 0.1 .
Q. What strategies can address contradictions in biological activity data across different studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times.
- Solubility Optimization : Use DMSO stocks at ≤0.1% (v/v) to avoid cytotoxicity artifacts.
- Statistical Analysis : Apply multivariate regression to account for variables (e.g., pH, temperature) and use meta-analysis tools (e.g., RevMan) to reconcile conflicting datasets .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Methodological Answer :
- Core Modifications : Replace the 4-fluorophenyl group with electron-withdrawing substituents (e.g., nitro, trifluoromethyl) to test π-π stacking effects.
- Side-Chain Variations : Introduce alkyl or heteroaromatic groups at the 3,4-dimethoxybenzamide moiety to modulate lipophilicity (logP calculated via ChemDraw).
- Computational Modeling : Docking studies (AutoDock Vina) against target proteins (e.g., tubulin or kinase domains) to predict binding affinities. Validate with in vitro IC₅₀ correlations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
